N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c1-15-10-12-16(13-11-15)14-21(27)26-24-22(17-6-2-4-8-19(17)28-24)23-25-18-7-3-5-9-20(18)29-23/h3,5,7,9-13H,2,4,6,8,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQAUJAXZXOOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound’s molecular architecture comprises three distinct domains:
- Benzothiazole moiety : A bicyclic system with nitrogen and sulfur atoms at positions 1 and 3, respectively.
- Tetrahydrobenzothiophene core : A partially saturated thiophene ring fused to a benzene ring.
- p-Tolyl acetamide side chain : A 2-(4-methylphenyl)acetyl group linked via an amide bond.
Key synthetic challenges include:
- Regioselective functionalization of the tetrahydrobenzothiophene ring.
- Efficient cyclization to form the benzothiazole ring without side reactions.
- Stability of intermediates during acylation steps.
Synthetic Routes and Methodologies
Route 1: Sequential Cyclization and Acylation
Synthesis of 3-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylic Acid
The tetrahydrobenzothiophene core is synthesized via a Gewald reaction , where cyclohexanone reacts with malononitrile and elemental sulfur in the presence of a base (e.g., morpholine). This yields 2-aminothiophene derivatives, which are hydrogenated to form the tetrahydro structure.
Reaction Conditions :
- Cyclohexanone (1 equiv), malononitrile (1.2 equiv), sulfur (1.5 equiv), morpholine (catalyst), ethanol, 80°C, 6 hours.
- Yield : ~65% after recrystallization.
Benzothiazole Ring Formation
The 3-amino intermediate undergoes cyclization with 2-chlorobenzothiazole in a nucleophilic aromatic substitution reaction. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of chloride by the amine.
Reaction Conditions :
- 3-Amino-tetrahydrobenzothiophene (1 equiv), 2-chlorobenzothiazole (1.1 equiv), K₂CO₃ (2 equiv), DMF, 120°C, 8 hours.
- Yield : 72%.
Acylation with 2-(4-Methylphenyl)Acetyl Chloride
The final step involves acylation of the secondary amine using 2-(4-methylphenyl)acetyl chloride. Triethylamine (TEA) is employed as a base to scavenge HCl.
Reaction Conditions :
- Benzothiazole-tetrahydrobenzothiophene intermediate (1 equiv), 2-(4-methylphenyl)acetyl chloride (1.2 equiv), TEA (1.5 equiv), dichloromethane (DCM), 0°C to room temperature, 4 hours.
- Yield : 85% after column chromatography.
Route 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency, particularly for cyclization steps. This method condenses the Gewald reaction and benzothiazole formation into a single pot.
Procedure
- Cyclohexanone, malononitrile, sulfur, and 2-aminothiophenol are combined in ethanol.
- Microwave irradiation (150°C, 20 minutes) promotes simultaneous thiophene formation and benzothiazole cyclization.
- Crude product is acylated directly with 2-(4-methylphenyl)acetic acid using EDCl/HOBt coupling.
Reaction Conditions :
Route 3: Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques immobilize intermediates on resin, enabling rapid purification. This route is favored for combinatorial chemistry applications.
Key Steps
- Resin functionalization : Wang resin is loaded with Fmoc-protected 3-aminotetrahydrobenzothiophene.
- Benzothiazole coupling : Deprotection with piperidine, followed by reaction with 2-mercaptobenzothiazole and iodine.
- Acylation : On-resin acylation with 2-(4-methylphenyl)acetic acid using DIC/HOAt.
- Cleavage : TFA/water (95:5) liberates the final compound.
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 72% | 58% | 45% |
| Reaction Time | 18 hours | 1 hour | 48 hours |
| Purification Complexity | Moderate | Low | High |
| Scalability | High | Moderate | Low |
Route 1 balances yield and scalability, making it ideal for industrial production. Route 2 offers speed but lower yields, while Route 3 suits small-scale discovery workflows.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes, while the tetrahydrobenzothiophene ring can interact with receptor sites, leading to various biological effects. These interactions can disrupt cellular processes, resulting in antibacterial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several derivatives, including:
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Spectral Features | Reference |
|---|---|---|---|---|---|
| N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide | C24H22N2OS3 | 4-(Methylthio)phenyl | Not reported (structural analog) | Molecular weight: 450.6 g/mol | [9] |
| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | C13H11N3OS | Cyano groups at positions 2 and 3 | Antitumor (MCF-7, NCI-H460, SF-268 cell lines) | IR: νC≡N ~2200 cm⁻¹; NMR: δ 2.5–3.5 ppm (tetrahydro ring protons) | [7] |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C11H8Cl2N2OS | 3,4-Dichlorophenyl, thiazole | Structural studies (coordination chemistry) | Crystal packing: N–H⋯N hydrogen bonds (R₂²(8) motif) | [8] |
- Substituent Impact: Electron-Withdrawing Groups (e.g., CN): The cyano-substituted analog in [7] exhibits antitumor activity, attributed to enhanced electrophilicity and interaction with cellular targets. Lipophilic Groups (e.g., 4-methylphenyl): The 4-methylphenyl group in the target compound may improve membrane permeability compared to the methylthio analog [9]. Halogenation: Dichlorophenyl derivatives (e.g., [8]) show twisted molecular conformations (61.8° dihedral angle), influencing crystal packing and solubility.
Spectral and Crystallographic Analysis
- IR/NMR : The absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives [1] contrasts with the target compound’s acetamide carbonyl (~1680 cm⁻¹).
- Crystallography : Software like SHELXL [2] and OLEX2 [5] are critical for resolving conformational details, such as the twisted dichlorophenyl-thiazole system in [8].
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H22N2S2
- Molecular Weight : 378.55 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is attributed to its interaction with specific biological targets. Notably:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. The compound's mode of action involves disrupting the biochemical pathways essential for bacterial survival.
- Anticancer Properties : Studies have indicated potential anticancer effects against several cancer cell lines. The compound appears to induce apoptosis in malignant cells through the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Effects
Research has demonstrated that this compound exhibits potent antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
The nitro group present in the structure enhances its antibacterial action by facilitating interactions with bacterial enzymes involved in cell wall synthesis and metabolism .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 12.5 |
| SK-Hep-1 (liver cancer) | 15.0 |
| NUGC-3 (gastric cancer) | 10.0 |
The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Studies and Research Findings
- Study on Antitubercular Activity : A recent investigation highlighted the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in bacterial replication .
- Evaluation of Anticancer Potential : Another study focused on the anticancer properties of benzothiazole derivatives, including the target compound. The results indicated that it effectively inhibited tumor growth in xenograft models while minimizing systemic toxicity .
- Cytotoxicity Assessment : Cytotoxicity assays on human non-malignant mammary epithelial cells revealed that the compound did not significantly affect normal cell viability at therapeutic concentrations, reinforcing its potential as a selective anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this benzothiazole-acetamide compound?
Answer:
The synthesis typically involves coupling a benzothiazole amine with an arylacetic acid derivative using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (e.g., 273 K initially, then room temperature) . Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of benzothiazole amine to arylacetic acid, with triethylamine as a base to neutralize HCl byproducts.
- Purification : Post-reaction, the crude product is washed with NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and recrystallized from ethanol for high purity (91% yield reported) .
- Monitoring : Thin-layer chromatography (TLC) in ethanol:ethyl acetate (3:1) can track reaction progress .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
A multi-technique approach is essential:
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 79.3° between benzothiazole and benzene planes), and hydrogen-bonding networks (O–H⋯N, N–H⋯O) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methylphenyl protons at δ 2.35 ppm) and amide linkage formation .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~379 g/mol for analogous compounds) .
Advanced: How can contradictions between computational modeling and experimental crystallographic data be resolved?
Answer:
Discrepancies often arise from solvent effects or dynamic motions unaccounted for in static models. Strategies include:
- Software Cross-Validation : Refine structures using SHELXL (for small-molecule precision) and OLEX2 (for interactive modeling), comparing R-factors (<0.05 preferred) .
- Dynamic Simulations : Molecular dynamics (MD) simulations in explicit solvent (e.g., ethanol) can reconcile torsional angle mismatches .
- Twinned Data Handling : For macromolecular ambiguities, use SHELXE for robust phasing .
Advanced: What role do intermolecular interactions play in the compound’s crystallographic stability?
Answer:
Crystal packing is stabilized by:
- Hydrogen Bonds : O–H⋯N and N–H⋯O interactions (e.g., involving water molecules in monohydrate forms) with distances of 2.8–3.1 Å .
- π–π Stacking : Benzothiazole and benzene rings interact via offset stacking (3.5–4.0 Å separation), enhancing lattice energy .
- Weak Interactions : C–H⋯O and C–H⋯Cg contacts contribute to 3D stability, detectable via Hirshfeld surface analysis .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
Focus on functional group modifications to probe biological activity:
- Substituent Variation : Replace 4-methylphenyl with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to assess antimicrobial or anticancer potency .
- Scaffold Hybridization : Fuse thiophene or pyrimidine rings to the tetrahydrobenzothiophene core, monitoring activity via enzyme inhibition assays (e.g., COX-2) .
- Stereoelectronic Analysis : Density Functional Theory (DFT) calculates HOMO/LUMO gaps to predict reactivity and binding affinity .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
Common issues and solutions:
- Solvent Choice : Ethanol or DCM:ethanol mixtures promote slow evaporation, yielding diffraction-quality crystals .
- Temperature Control : Crystallize at 173 K to minimize thermal motion artifacts .
- Twinned Crystals : Use SHELXD for deconvolution of overlapping reflections .
- Disorder Modeling : Refine occupancies isotropically for flexible groups (e.g., methylphenyl) .
Advanced: How do hydrogen-bonding motifs influence the compound’s solubility and bioavailability?
Answer:
- Solubility : Strong intramolecular H-bonds reduce aqueous solubility; introduce polar groups (e.g., -SO₂Me) to enhance hydrophilicity .
- Bioavailability : Amide and benzothiazole groups facilitate membrane penetration via passive diffusion, predicted via LogP calculations (e.g., ~3.5 for analogs) .
- Salt Formation : Co-crystallize with citric acid to improve dissolution rates without altering H-bond networks .
Advanced: What strategies validate the compound’s purity in multi-step syntheses?
Answer:
- Chromatography : HPLC with C18 columns (ACN:H₂O gradient, 1.0 mL/min) detects impurities <0.1% .
- Spectroscopic Purity : ¹H NMR integration of aromatic vs. aliphatic peaks confirms stoichiometric ratios .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
